molecular formula C15H9IN2O2S B2372492 4-(4-iodophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1207013-75-9

4-(4-iodophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2372492
CAS No.: 1207013-75-9
M. Wt: 408.21
InChI Key: NQARPMBQQLTDJF-UHFFFAOYSA-N
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Description

4-(4-iodophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a useful research compound. Its molecular formula is C15H9IN2O2S and its molecular weight is 408.21. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • N-Aryl Substituted Derivatives : The synthesis of N-aryl substituted 4H-1,4-benzothiazine 1,1-dioxide-2 carboxylic acid esters represents a key development in the creation of N-aryl-derivatives of the 4H-1,4-benzothiazine nucleus (López et al., 1998).

  • Microwave Induced Cyclisation : Microwave-promoted cyclisation of α-phenylsulfonyl-enaminoacrylate intermediates in basic media has been employed to prepare several 4-aryl-4H-1,4-benzothiazine 1,1-dioxide derivatives efficiently (López et al., 2005).

  • Microwave-Assisted Synthesis : A rapid method for the preparation of N-aryl-2-methylthio-4-oxo-1,4-dihydro quinoline-3-carbonitriles and N-aryl-3-methylthio-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxides using microwave irradiation has been reported (Charris et al., 2005).

  • Ring Contraction for Pharmacological Derivatives : Ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides to 4H-benzo[b][1,4]thiazine 1,1-dioxides has been explored for creating pharmacologically relevant derivatives (Fülöpová et al., 2015).

  • High Yield Synthesis Approach : A synthesis approach through almost quantitative reactions for 4H-1,4-Benzothiazine-1,1-dioxide derivatives has been developed, starting from commercially available material (Montis et al., 2008).

Pharmacological Evaluations

  • Evaluation as Potential ATP Sensitive Potassium Channels Activators : 4H-1,4-Benzothiazine-2-carbonitrile 1,1-dioxide derivatives have been synthesized and evaluated for their potential as activators of ATP sensitive potassium channels (Schou et al., 2005).

Other Applications

  • Regioselective Construction of Fused Heterocyclic Rings : A method for constructing a thiazine ring fused with benzene has been developed, using a two-step process involving Pd/C-mediated C–C coupling followed by iodocyclization (Barange et al., 2007).

  • Facile Synthesis of Antimicrobial Agents : Novel derivatives have been synthesized and evaluated for antimicrobial activities, showcasing the potential of these compounds in biological applications (Al‐Azmi & Mahmoud, 2020).

Properties

IUPAC Name

4-(4-iodophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9IN2O2S/c16-11-5-7-12(8-6-11)18-10-13(9-17)21(19,20)15-4-2-1-3-14(15)18/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQARPMBQQLTDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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